molecular formula C13H13FN2O4 B2819640 2-[[1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]acetic acid CAS No. 1181619-94-2

2-[[1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]acetic acid

Cat. No. B2819640
CAS RN: 1181619-94-2
M. Wt: 280.255
InChI Key: SGCGWNLTDUNWJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound seems to be a complex organic molecule that contains a fluorophenyl group, a pyrrolidine ring, and an acetic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The fluorophenyl group, pyrrolidine ring, and acetic acid group would each contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorophenyl group, the pyrrolidine ring, and the acetic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the fluorophenyl group could influence the compound’s polarity and reactivity .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-[[1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]acetic acid:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit specific cancer cell lines. Its structure allows it to interact with cellular pathways that are crucial for cancer cell proliferation and survival. Researchers are exploring its efficacy in targeting various types of cancer, including breast, lung, and colon cancers .

Anti-inflammatory Applications

The anti-inflammatory properties of this compound are being investigated for the treatment of chronic inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, which can help reduce inflammation and associated symptoms in conditions like rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Effects

Studies have indicated that this compound may have neuroprotective effects, making it a candidate for research in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier and modulate neuroinflammatory pathways is of particular interest to scientists.

Dermatological Applications

Lastly, this compound is being studied for its potential use in dermatology. Its anti-inflammatory and antimicrobial properties make it a candidate for treating skin conditions such as acne, psoriasis, and eczema. Researchers are exploring its efficacy in topical formulations.

These diverse applications highlight the compound’s versatility and potential in various fields of scientific research. If you have any specific area you would like to delve deeper into, feel free to let me know!

Pyrrolidine in Drug Discovery A brief review of the biological potential of indole derivatives Benchchem product details : Pyrrolidine in Drug Discovery : A brief review of the biological potential of indole derivatives : Benchchem product details : Pyrrolidine in Drug Discovery : A brief review of the biological potential of indole derivatives

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many pyrrolidine derivatives are used in medicinal chemistry due to their diverse biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Proper handling and storage procedures should be followed to ensure safety .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry, given the known biological activities of pyrrolidine derivatives .

properties

IUPAC Name

2-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O4/c14-9-1-3-10(4-2-9)16-7-8(5-11(16)17)13(20)15-6-12(18)19/h1-4,8H,5-7H2,(H,15,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCGWNLTDUNWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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